molecular formula C6H11ClO B1293684 3,3-Dimethylbutyryl chloride CAS No. 7065-46-5

3,3-Dimethylbutyryl chloride

Cat. No. B1293684
CAS RN: 7065-46-5
M. Wt: 134.6 g/mol
InChI Key: BUTKIHRNYUEGKB-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyryl chloride is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly noted for its role in the production of neotame, a high-intensity sweetener. The cost of 3,3-Dimethylbutyryl chloride significantly influences the economic feasibility of neotame production, making the development of cost-effective synthesis methods for this compound highly desirable .

Synthesis Analysis

The synthesis of 3,3-Dimethylbutyryl chloride can be achieved through the chlorination of 3,3-dimethylbutanoic acid using thionyl chloride, followed by catalytic hydrogenation. The chlorination process yields 3,3-dimethylbutanoyl chloride with a high yield of 92% under optimized conditions, which include a molar ratio of thionyl chloride to 3,3-dimethylbutanoic acid of 1.3:1, a reaction temperature of 80°C, and a reaction time of 3 hours. The subsequent catalytic hydrogenation step, using Pd/C as a catalyst and xylene as a solvent, converts 3,3-dimethylbutanoyl chloride to 3,3-Dimethylbutyraldehyde (DMBD) with a yield of up to 73.4%. The catalyst used in this process demonstrates good stability, maintaining a yield of 71% even after being recycled six times .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3,3-Dimethylbutyryl chloride, they do provide insights into the structures of related compounds. For example, the molecular structure of dimethyltin dichloride has been studied using gas-electron diffraction, revealing bond lengths and angles that are characteristic of its molecular geometry . Similarly, the crystal and molecular structure of other organochlorine compounds, such as {3-[t-butyl(phenyl)phosphino]propyl}dimethyltin chloride, have been elucidated, showing discrete molecules with specific intramolecular interactions . These studies on related compounds can provide a framework for understanding the structural characteristics that might be expected for 3,3-Dimethylbutyryl chloride.

Chemical Reactions Analysis

The chemical reactivity of 3,3-Dimethylbutyryl chloride can be inferred from its use as an intermediate in synthesis reactions. For instance, the preparation of DMBD from 3,3-dimethylbutanoyl chloride involves a hydrogenation step, indicating that the compound can participate in reduction reactions . Additionally, the synthesis of other compounds, such as 3-(dichloroacetyl)chromone, involves reactions of acyl chlorides with other reagents to form complex heterocyclic structures . These examples highlight the versatility of organochlorine compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethylbutyryl chloride are not directly detailed in the provided papers. However, the properties of similar compounds, such as the crystalline structure, bond lengths, and angles, as well as the behavior in various solvents, can be indicative of the properties that 3,3-Dimethylbutyryl chloride might exhibit. For example, the crystal structure of a related pyridinium chloride salt provides insights into the potential intermolecular interactions and hydrogen bonding that could be relevant for 3,3-Dimethylbutyryl chloride . Additionally, the synthesis and structural analysis of other organochlorine compounds, such as 3-(dimethylboryl)pyridine, reveal information about the steric effects and stability of these compounds, which could be analogous to the behavior of 3,3-Dimethylbutyryl chloride .

Scientific Research Applications

Synthesis of High-Intensity Sweeteners

3,3-Dimethylbutyraldehyde (DMBD), derived from 3,3-dimethylbutyryl chloride, plays a crucial role in the production of neotame, a novel high-intensity sweetener. The synthesis process involves chlorination and catalytic hydrogenation under atmospheric pressure. Achieving a high yield of 3,3-dimethylbutanoyl chloride through this method significantly impacts the cost-effectiveness and application of neotame in various industries (Xun Yu-jun, 2009).

Magnetic Resonance Spectroscopy

In the field of magnetic resonance spectroscopy, 3,3-dimethylbutylmagnesium chloride, closely related to 3,3-dimethylbutyryl chloride, has been studied for its configurational stability. These studies contribute significantly to our understanding of primary Grignard reagents and their behavior in ether solutions at room temperature (G. Whitesides, M. Witanowski, J. Roberts, 1965).

Analytical Chemistry Applications

3,3-Dimethylbutyryl chloride is utilized in the preparation of derivatives for analytical chemistry. For instance, dansyl chloride, a derivative used for amino acid analysis and peptide sequence studies, demonstrates the versatility of 3,3-dimethylbutyryl chloride in sensitive assays and qualitative analyses (S. R. Snodgrass, L. Iversen, 1973).

Rotational Spectrum Studies

The rotational spectrum of hydrogen-bonded dimers, such as the complex formed between 3,3-dimethyloxetane and hydrogen chloride, has been investigated. Such studies enhance our understanding of molecular interactions and conformer behaviors in various chemical environments (R. Sánchez, S. Blanco, A. Lesarri, J. López, J. Alonso, 2005).

Water Treatment Analysis

3,3-Dimethylbutyryl chloride, through its derivatives, finds application in water treatment analysis. For instance, its use in spectrophotometric determination of free residual chlorine in water demonstrates its significance in environmental monitoring and safety (E. Poboży, K. Pyrzyńska, B. Szostek, M. Trojanowicz, 1995).

Copolymerization Research

In polymer science, studies involving the copolymerization of compounds like 3,3-dimethyloxetane contribute to the understanding of reactivity parameters and microstructure of copolymers, which is crucial for developing new polymeric materials (M. Bucquoye, E. Goethals, 1978).

Safety And Hazards

3,3-Dimethylbutyryl chloride is a flammable substance and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .

Future Directions

Despite challenges, the 3,3-Dimethylbutyryl Chloride industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape . With ongoing developments in drug research and agricultural technologies, the demand for 3,3-Dimethylbutyryl Chloride is expected to further expand . In the future, as the principles of green chemistry and sustainable development gain momentum, the adoption of greener production and application methods for this compound is poised to become a key .

properties

IUPAC Name

3,3-dimethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKIHRNYUEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064557
Record name Butanoyl chloride, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutyryl chloride

CAS RN

7065-46-5
Record name 3,3-Dimethylbutanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7065-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007065465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl chloride, 3,3-dimethyl-
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Record name Butanoyl chloride, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
I Lengyel, DB Uliss - Chemical Communications (London), 1968 - pubs.rsc.org
(Depavtment of Chemistry, St. John's University, Jamaica, New Yovk, 11432) a-LACTAMS represent the only class of threemembered heterocyclic carbonyl compounds that have been …
Number of citations: 14 pubs.rsc.org
RY Mawo, DM Johnson, IP Smoliakova - Inorganic Chemistry …, 2008 - Elsevier
(S)-4-Isobutyl-2-methyl-2-oxazoline (1) was obtained from ethyl acetimidate hydrochloride and l-leucinol in 81% yield. (S)-2-(2,2-Dimethylpropyl)-4-isopropyl-2-oxazoline (2) was …
Number of citations: 2 www.sciencedirect.com
IP Andrews, O Kwon - Organic syntheses; an annual publication of …, 2012 - ncbi.nlm.nih.gov
A flame-dried 2-L 3-necked, round-bottomed flask equipped with an overhead mechanical stirrer (Teflon paddle, 6× 2× 0.3 cm), a temperature probe, and a nitrogen inlet is charged with …
Number of citations: 13 www.ncbi.nlm.nih.gov
QQ HE - Academic Journal of Second Military Medical …, 2010 - pesquisa.bvsalud.org
Objective: To design and synthesize the triazole derivatives with the side chain containing tert-butyl and 4-substitued-piperazin-1-yl and to investigate their antifungal activities in vitro. …
Number of citations: 0 pesquisa.bvsalud.org
T Hosokawa, S Miyagi, S Murahashi… - The Journal of …, 1978 - ACS Publications
“The Chemist’s Companion” and are listed in Chart II. 24 Isomeriza-tion studies in this system were carried out in the same manner as the isomerization of enones already discussed. In …
Number of citations: 18 pubs.acs.org
JE Katon, WR Feairheller Jr - The Journal of Chemical Physics, 1966 - pubs.aip.org
The infrared spectra of the liquid acyl halides possess a number of carbon—halogen stretching vibrations that are due to the existence of discrete rotational isomers in the liquid state. …
Number of citations: 35 pubs.aip.org
TH Fife, R Natarajan, MH Werner - The Journal of Organic …, 1987 - ACS Publications
The second-order rate constants kon for hydroxide ion catalyzed hydrolysis of IV-acylimidazoles substituted in the imidazole groupshow only a moderate dependence on the pKt of the …
Number of citations: 36 pubs.acs.org
TH Fife - Journal of the American Chemical Society, 1965 - ACS Publications
The imidazole-and hydroxideion-catalyzed hydrolysis of a series of N-acylimidazoles and the imidazole-catalyzed hydrolysis of a similar series of p-nitrophenyl esters was studied …
Number of citations: 100 pubs.acs.org
JC Sheehan, JH Beeson - Journal of the American Chemical …, 1967 - ACS Publications
The dehydrobromination of 2-bromo-3, 3-dimethyl-N-(-butylbutyramide with potassium f-butoxide has been found to give 1, 3-di-i-butylaziridinone. This-lactam has also been prepared …
Number of citations: 94 pubs.acs.org
T Bretschneider, J Benet-Buchholz, R Fischer… - Chimia, 2003 - chimia.ch
The broad spectrum acaricides spirodiclofen (BAJ2740, trade name: Envidor®) and spiromesifen (BSN2060, trade name: Oberon®) with an additional excellent activity against whiteflies…
Number of citations: 110 chimia.ch

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